molecular formula C14H10OS B8604206 Methylthioxanthone

Methylthioxanthone

Cat. No. B8604206
M. Wt: 226.30 g/mol
InChI Key: QZKVUSSYPPWURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329771B2

Procedure details

Into an Erlenmeyer flask was charged 139 g of sulfuric acid, and 10 g of dithiosalicylic acid (Wako Pure Chemical Industries, Ltd.) was added thereto. After stirring at room temperature (about 25° C.) for 1 hour and then cooling in an ice bath, a cooled solution was obtained. Subsequently, 25 g of toluene was dropped slowly while the temperature of the cooled solution was kept at 20° C. or lower, and then the temperature was returned to room temperature (about 25° C.) and stirring was continued for additional 2 hours, so that a reaction liquid was obtained. While 815 g of water contained in a beaker was being stirred, the reaction liquid was added thereto slowly, and then a precipitated yellow solid was collected by filtration. The yellow solid was dissolved in 260 g of dichloromethane and 150 g of water was added. Moreover, 6.7 g of 24% aqueous KOH solution was added to make the aqueous layer alkaline, followed by stirring for 1 hour. Then the aqueous layer was removed by a separatory operation and the organic layer was washed with 130 g of water three times. Subsequently, the organic layer was dried over anhydrous sodium sulfate and then the solvent (dichloromethane) was distilled away, so that 8.7 g of intermediate (10) (yellow solid) was obtained. As a result of an analysis by 1H-NMR {300 MHz, DMSO-d6, δ (ppm): 8.4 (d, 1H), 8.2 (s, 1H), 7.8-7.7 (m, 2H), 7.7-7.5 (m, 3H), 2.4 (s, 3H)}, it was confirmed that intermediate (10) was a mixture (molar ratio 2:1) of 2-methylthioxanthone and 3-methylthioxanthone.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
815 g
Type
solvent
Reaction Step Five
Quantity
25 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6](S)(=S)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)O.CC1C=CC2[S:27][C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20](=[O:31])C=2C=1.CC1C=CC2C(=O)C3C(SC=2C=1)=CC=CC=3>O.C1(C)C=CC=CC=1>[CH3:6][C:7]1[C:8]2[C:20](=[O:31])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[S:27][C:10]=2[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=S)S
Step Two
Name
intermediate ( 10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O
Step Five
Name
Quantity
815 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
25 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature (about 25° C.) for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
a cooled solution was obtained
CUSTOM
Type
CUSTOM
Details
was kept at 20° C.
CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
(about 25° C.)
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was continued for additional 2 hours, so that a reaction liquid
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
was being stirred
CUSTOM
Type
CUSTOM
Details
the reaction liquid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
slowly, and then a precipitated yellow solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The yellow solid was dissolved in 260 g of dichloromethane
ADDITION
Type
ADDITION
Details
150 g of water was added
ADDITION
Type
ADDITION
Details
Moreover, 6.7 g of 24% aqueous KOH solution was added
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then the aqueous layer was removed by a separatory operation
WASH
Type
WASH
Details
the organic layer was washed with 130 g of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Subsequently, the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent (dichloromethane) was distilled away, so that 8.7 g of intermediate (10) (yellow solid)
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
As a result of an analysis by 1H-NMR {300 MHz, DMSO-d6, δ (ppm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=CC=2SC3=CC=CC=C3C(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.